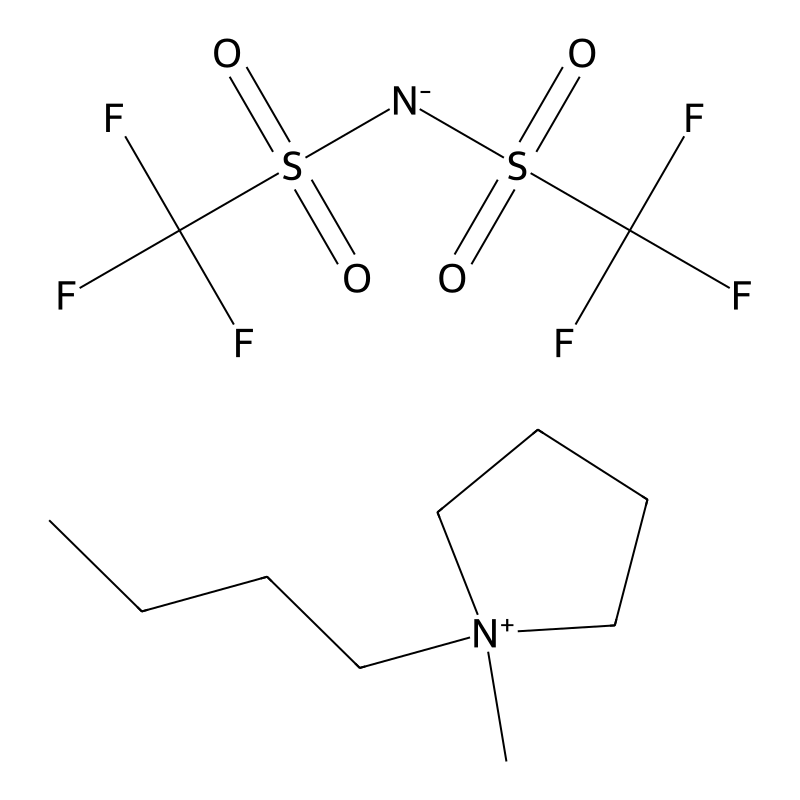

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrolytes for Electrochemical Devices:

-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide (often abbreviated as BMPTFSI) finds potential application as an ionic liquid electrolyte in various electrochemical devices due to its unique properties. These include:

- High thermal and electrochemical stability: BMPTFSI exhibits excellent stability at high temperatures, allowing its use in devices operating under harsh conditions [].

- Wide liquid range: BMPTFSI remains liquid over a broad temperature range, making it suitable for applications requiring functionality across diverse temperatures [].

- High ionic conductivity: BMPTFSI demonstrates good ionic conductivity, crucial for efficient transport of ions within the device [].

These properties make BMPTFSI a promising candidate for electrolytes in:

- Lithium-ion batteries: Research suggests BMPTFSI can improve the cycling performance and thermal stability of lithium-ion batteries compared to conventional electrolytes [].

- Dye-sensitized solar cells: BMPTFSI-based electrolytes have shown enhanced efficiency and durability in dye-sensitized solar cells [].

- Supercapacitors: BMPTFSI can potentially contribute to improved energy density and power density in supercapacitors [].

Ionic Liquids for Catalysis:

Beyond its role in electrolytes, BMPTFSI holds potential as a solvent or catalyst in various chemical reactions.

- As a solvent: BMPTFSI's unique properties, such as its ability to dissolve diverse polar and non-polar compounds, make it a suitable solvent for various catalytic reactions. This allows researchers to explore novel catalysts and reaction pathways [].

- As a catalyst: BMPTFSI can act as a catalyst itself for specific reactions. For instance, research suggests its potential for promoting organic transformations like alkylations and esterifications.

Other Research Applications:

BMPTFSI is also being explored in other research areas, including:

- Lubrication: Studies suggest BMPTFSI-based lubricants demonstrate good tribological properties, potentially offering advantages in specific lubrication applications.

- Separation science: BMPTFSI can be employed in various separation techniques, such as ionic liquids extraction, due to its ability to selectively dissolve specific compounds.

1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide is a room temperature ionic liquid characterized by its high viscosity and wide electrochemical window of approximately 5.5 volts. Its molecular formula is C₁₁H₂₀F₆N₂O₄S₂, with a molecular weight of 422.41 g/mol. This compound appears as a colorless liquid and is known for its unique properties that make it suitable for various applications, particularly in electrochemistry and organic synthesis .

The synthesis of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide typically involves the following steps:

- Preparation of Pyrrolidine Derivative: Start with the appropriate pyrrolidine compound and react it with butyl halides to obtain the butyl-substituted pyrrolidine.

- Formation of Ionic Liquid: Treat the butyl-substituted pyrrolidine with bis(trifluoromethanesulfonyl)imide to yield the final ionic liquid product.

- Purification: The resulting product can be purified through distillation or recrystallization techniques to achieve the desired purity level .

1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide has diverse applications:

- Electrochemical Systems: Used as an electrolyte in lithium batteries and supercapacitors due to its excellent conductivity (2.12 mS/cm).

- Organic Synthesis: Acts as a solvent for various organic reactions, including azeotropic separation processes.

- Lubricants: Employed in machinery for lubrication purposes due to its thermal stability and low volatility .

Several compounds share structural similarities with 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C₇H₁₄F₆N₂O₄S₂ | Lower viscosity; often used in biocompatible applications |

| 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C₉H₁₈F₆N₂O₄S₂ | Higher thermal stability; used in gas absorption processes |

| N,N-Diethyl-N-methylammonium bis(trifluoromethanesulfonyl)imide | C₉H₁₈F₆N₂O₄S₂ | Exhibits lower toxicity; suitable for environmental applications |

The uniqueness of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide lies in its specific viscosity and electrochemical properties that make it particularly effective for energy storage applications compared to other ionic liquids .

Fundamental Physical Properties

Melting Point (-18°C)

1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibits a melting point of -18°C, confirming its classification as a room temperature ionic liquid [1]. However, literature reports show slight variations in this property, with some sources reporting melting points ranging from -6°C to -12.65°C [2] [3]. The precise melting point determination is crucial for understanding the compound's phase behavior and practical applications in electrochemical systems [4].

The relatively low melting point is attributed to the asymmetric structure of the pyrrolidinium cation and the weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion [3]. Calorimetric studies have revealed that this ionic liquid can form two different polymorphs, with the most stable polymorph exhibiting specific thermodynamic parameters for fusion [4]. The thermal behavior demonstrates anomalous temperature dependence of heat capacity observed in crystalline phases at temperatures 10 to 50 K below the fusion temperature [4].

Density (1.40 g/cm³)

The density of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide is consistently reported as 1.40 g/cm³ at room temperature [2] [1]. Alternative measurements have recorded density values of 1.392 g/cm³, indicating minor variations depending on measurement conditions and purity [3]. This high density reflects the presence of heavy fluorine atoms in the anion structure and the compact ionic arrangement in the liquid state [2].

The density value is fundamental for calculating other thermophysical properties and understanding the compound's behavior in various applications [2]. The relatively high density compared to conventional organic solvents is characteristic of ionic liquids containing fluorinated anions [3].

Viscosity (94.4 cP)

The dynamic viscosity of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide is reported as 94.4 cP at room temperature [2] [1]. However, significant temperature dependence has been observed, with viscosity values ranging from 766 mPa·s at 25°C in some measurements to substantially lower values at elevated temperatures [3] [5].

Detailed viscosity studies reveal strong temperature dependence following Vogel-Tammann-Fulcher behavior [6]. At 298.15 K, the pure ionic liquid exhibits a viscosity of 77.66 mPa·s, which decreases to 29.61 mPa·s at 323.15 K [5]. The viscosity behavior is influenced by the intermolecular interactions between the pyrrolidinium cation and the bis(trifluoromethanesulfonyl)imide anion [6].

Thermodynamic Characteristics

The thermodynamic properties of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide have been extensively characterized through calorimetric measurements [4] [7]. Heat capacity measurements over the temperature range of 5 to 370 K reveal complex thermal behavior with multiple phase transitions [4].

The compound exhibits a glass transition around -85°C, independent of cooling rate [8]. When confined in polymer membranes, crystallization can be induced either by slow cooling around -52°C or through prolonged isothermal treatments at -40°C [8]. The crystallization kinetics follow the Johnson-Mehl-Avrami-Kolmogorov equation with an Avrami index of 3.78 ± 0.09 and an activation energy of 16.0 ± 0.4 kJ/mol [8].

Isobaric heat capacity values have been determined through differential scanning calorimetry, showing linear increases with temperature [7]. The compound demonstrates good thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures through specific pathways involving the pyrrolidinium cation [9].

Transport Properties

Ionic Conductivity (2.0-2.12 mS/cm)

The ionic conductivity of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ranges from 2.0 to 2.12 mS/cm at room temperature [2]. This conductivity value reflects the ionic nature of the compound and its ability to transport charge through ionic mechanisms [2].

The conductivity is strongly temperature-dependent, following Vogel-Tammann-Fulcher behavior similar to the viscosity [6]. Broadband dielectric spectroscopy studies have revealed that charge carrier diffusivity and dielectric relaxation time are strongly temperature-dependent [6]. The ionic conductivity is directly linked to free ion diffusivity and number density in the ionic liquid matrix [6].

Diffusion Coefficients

Diffusion coefficients in 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibit complex temperature dependence and are influenced by the molecular structure of both cation and anion [10]. Studies on related pyrrolidinium ionic liquids show diffusion coefficients ranging from 0.5 to 8.7 × 10^-12 m²/s in the temperature range of 313-373 K [10].

The diffusion behavior is characterized by non-exponential relaxation with stretched exponent β values indicating highly non-exponential relaxation behavior [6]. Free ion diffusivity analysis using the Macdonald-Trukhan model reveals direct links between diffusion and ion transport mechanisms in polymer electrolyte systems [6].

Electrochemical Behavior

Electrochemical Window (5.5V)

1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide exhibits an electrochemical stability window of 5.5V, making it suitable for high-voltage electrochemical applications [2] [1]. Alternative measurements report electrochemical windows ranging from 5.9V to 6.1V, depending on experimental conditions and electrode materials [3] [11].

Two-Step Quaternization-Metathesis Approach

The synthesis of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide follows a well-established two-step process that represents the most common and reliable methodology for producing this ionic liquid at both laboratory and industrial scales [1] [2] [3]. This approach combines a quaternization reaction to form the cationic component followed by an anion metathesis reaction to introduce the desired bis(trifluoromethanesulfonyl)imide anion.

Quaternization Reaction

The first step involves the quaternization of N-methylpyrrolidine with 1-bromobutane in acetonitrile under reflux conditions [1]. This reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of N-methylpyrrolidine attacks the carbon atom adjacent to the bromine in 1-bromobutane, resulting in the formation of 1-butyl-1-methylpyrrolidinium bromide. The reaction is typically conducted at the reflux temperature of acetonitrile (approximately 82°C) for extended periods, usually overnight, to ensure complete conversion [1] [4].

N-methylpyrrolidine (17.01 g, 0.2 mol) is dissolved in acetonitrile (50 mL) while the solution is stirred and cooled under an ice-water bath [1]. The alkyl bromide is then added dropwise to control the exothermic nature of the quaternization reaction. The resulting mixture is allowed to warm to room temperature and stirred vigorously overnight under reflux conditions [1]. Upon completion, volatiles are removed under reduced pressure to yield a yellowish solid product.

Alternative alkyl halides can be employed in this quaternization step, though with varying degrees of efficiency. The use of 1-iodobutane in ethyl acetate at 45°C for 5 hours provides yields of approximately 83% [4], while 1-chlorobutane requires more forcing conditions similar to those used with 1-bromobutane but typically provides slightly lower yields (90-95%) compared to the bromide variant (95-98%) [4].

Metathesis Reaction

The second step involves anion exchange, where the halide anion from the quaternization step is replaced with the bis(trifluoromethanesulfonyl)imide anion [2] [5]. This metathesis reaction is typically performed using lithium bis(trifluoromethanesulfonyl)imide as the exchanging salt in aqueous medium at room temperature [1] [5]. The reaction proceeds rapidly, usually within 10-30 minutes, due to the high thermodynamic driving force provided by the formation of insoluble lithium halide precipitate [5].

The 1-butyl-1-methylpyrrolidinium bromide intermediate (43.48 g, 98% yield) is dissolved in deionized water and mixed with a stoichiometric amount of lithium bis(trifluoromethanesulfonyl)imide [1]. The reaction mixture is stirred at room temperature until complete precipitation of lithium bromide occurs. The aqueous phase is then separated, and the ionic liquid product is washed multiple times with deionized water to remove residual lithium salts and unreacted starting materials [5].

Alternative metal salts such as sodium or potassium bis(trifluoromethanesulfonyl)imide can be employed, though lithium salts are generally preferred due to their higher solubility and more complete precipitation of byproduct halides [2]. Non-aqueous solvents such as methanol can also be used for the metathesis reaction, particularly when dealing with water-sensitive intermediates [5].

Process Optimization

Recent advances in the two-step synthesis have focused on environmental considerations and process efficiency. A particularly notable development is the aqueous route synthesis that requires only water as the processing solvent [6]. This approach represents a considerable breakthrough in the synthesis process of hydrophobic ionic liquids by replacing commonly used iodine-containing reagents with cheaper, more chemically stable, and less toxic bromine-containing aliphatic compounds [6].

The salting-out effect has been proposed to promote the metathesis reaction for water-miscible ionic liquids [5]. The reaction proceeds in aqueous solution saturated with an inorganic precursor salt, and after reaction for only 10 minutes, the hydrophilic product can be easily obtained by spontaneous liquid-liquid phase separation caused by the salting-out effect [5]. This process eliminates the need for organic solvents or hazardous chemicals, and the saturated solution and inorganic byproduct can be easily reused and recycled respectively [5].

Purification Techniques

The purification of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide requires careful attention to remove various types of impurities that can significantly affect the physical and chemical properties of the final product [7] [6]. The purification strategy must address organic impurities from starting materials, residual halides from the synthesis process, water content, and colored compounds that may form during synthesis.

Washing and Extraction Methods

The initial purification step typically involves washing the crude ionic liquid with appropriate solvents to remove water-soluble impurities and byproducts [1]. The solid product obtained from the quaternization step is washed with a mixture of acetone and diethyl ether to remove organic impurities and unreacted starting materials [1]. This process yields a white solid product with significantly improved purity.

For the final ionic liquid product, multiple water washes are essential to remove residual lithium salts and other ionic impurities [5]. The washing process should be continued until the wash water shows no conductivity or until specific ion analysis confirms the absence of problematic impurities. Cold washing solvents are preferred to minimize product loss and prevent thermal decomposition [6].

Sorbent-Based Purification

Advanced purification protocols employ sorbent materials such as activated charcoal and alumina to remove colored impurities and organic residues [6]. Activated charcoal treatment is particularly effective for removing colored compounds and organic contaminants that can affect the optical properties and stability of the ionic liquid. The typical ratio used is 5:1 weight ratio of ionic liquid to activated charcoal, with stirring for 2 hours at room temperature [6].

Alumina treatment serves as a complementary purification step that targets polar impurities and residual halide traces [6]. The treatment involves passing the ionic liquid through an alumina column using gradient elution with dry solvents. This method is particularly effective for achieving the high purity levels required for electrochemical applications where even trace impurities can significantly affect performance.

Recrystallization Techniques

For intermediate products, particularly the halide salts formed in the quaternization step, recrystallization from appropriate solvents provides an effective purification method [8]. Recrystallization from acetone has been demonstrated to achieve high purity levels (>99%) for pyrrolidinium bromide intermediates [8]. The process involves dissolving the crude product in a minimum amount of hot acetone, followed by slow cooling to promote crystal formation. This technique is particularly effective for removing impurity acids and organic contaminants [8].

Advanced Purification Methods

Ion exchange resin treatment represents a highly effective method for removing halide impurities, which are among the most problematic contaminants in ionic liquids [6]. This method involves passing the ionic liquid through specially prepared ion exchange resins under pH-controlled conditions. Multiple cycles may be necessary to achieve the desired purity levels (>99.5%) [6].

Vacuum distillation can be employed for volatile impurity removal, though care must be taken due to the thermal sensitivity of ionic liquids [6]. This technique is particularly useful for removing water traces and volatile organic impurities. Operating conditions typically involve pressures of 0.1-1 mmHg and temperatures of 80-120°C, depending on the thermal stability of the specific ionic liquid [6].

Quality Analysis and Characterization

Purity Assessment

The purity assessment of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide requires a comprehensive analytical approach that addresses multiple types of impurities and employs various complementary techniques [9] [10]. Commercial specifications typically require purity levels exceeding 98.0% for research applications and 99.9% for specialized electrochemical applications [11].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy serves as the primary tool for structural confirmation and purity assessment [9] [10]. The technique provides detailed information about the molecular structure and can detect organic impurities at relatively low concentrations. For 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, characteristic signals include the pyrrolidinium ring protons at 3.50 (m, 4H), the butyl chain protons, and the N-methyl group at 3.02 (s, 3H) [1].

The integration ratios of these signals provide quantitative information about purity and can detect the presence of unreacted starting materials or byproducts [9]. Modern high-resolution NMR techniques can achieve detection limits below 10⁻³ mol kg⁻¹ for many organic impurities [8] [9]. Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary structural information and can detect carbon-containing impurities that may not be visible in proton spectra [9].

Elemental Analysis

Elemental analysis provides absolute quantitative information about the carbon, hydrogen, nitrogen, and sulfur content of the ionic liquid [12]. For 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide with the molecular formula C₁₁H₂₀F₆N₂O₄S₂, theoretical values are: Carbon 31.28%, Hydrogen 4.77%, Nitrogen 6.63%, and Sulfur 15.18% [13]. Deviations from these theoretical values indicate the presence of impurities or incomplete synthesis.

The technique is particularly valuable for detecting inorganic impurities and can provide information about the completeness of the metathesis reaction [12]. However, elemental analysis cannot distinguish between different organic compounds with similar elemental compositions, making it a complementary rather than standalone technique [12].

Thermogravimetric Analysis

Thermogravimetric Analysis provides information about thermal stability and can detect volatile impurities and water content [14]. The technique involves heating the sample under controlled conditions while monitoring weight loss. Pure 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide should show minimal weight loss below its decomposition temperature (typically >300°C) [15].

Weight loss at lower temperatures (50-150°C) typically indicates water content or volatile organic impurities [14]. The technique can quantify water content with accuracy of ±2% and is particularly useful for quality control in production environments [16].

Water Content Determination

Water content determination represents one of the most critical quality control parameters for ionic liquids, as even small amounts of water can significantly affect physical properties such as viscosity, conductivity, and electrochemical stability [17] [18] [19]. Several analytical methods are available for water determination, each with specific advantages and limitations.

Karl Fischer Titration

Karl Fischer titration represents the gold standard for water content determination in ionic liquids due to its high specificity for water and broad applicability across different water concentration ranges [20] [21] [22]. The method is based on the quantitative reaction between water and iodine in the presence of sulfur dioxide and a suitable base in an alcoholic medium [20].

Two variants of Karl Fischer titration are commonly employed: volumetric and coulometric methods [20] [23]. Volumetric Karl Fischer titration is suitable for samples with water content ranging from 100 ppm to 100%, with accuracy of ±0.1% [20] [23]. The method involves adding a Karl Fischer reagent containing iodine until all water is consumed, with the endpoint detected electrochemically [22].

Coulometric Karl Fischer titration is designed for trace water determination (1 ppm to 5%) and achieves higher accuracy (±0.02%) due to the electrochemical generation of iodine directly in the titration cell [20] [23]. This method is particularly suitable for high-purity ionic liquids where water content must be minimized for electrochemical applications [24].

Sample preparation for Karl Fischer titration requires careful attention to prevent moisture contamination [21]. Samples should be handled under anhydrous conditions, and the titration cell must be properly dried before analysis [24]. For ionic liquids, direct injection into the titration cell is typically possible, though some highly viscous samples may require dilution with anhydrous methanol [21].

Raman Spectroscopy Methods

Recent developments in Raman spectroscopy combined with multivariate regression analysis offer rapid, non-destructive methods for water content determination [17] [18] [19]. This approach is particularly valuable for process monitoring and quality control applications where real-time analysis is required [19].

The method relies on the characteristic Raman bands of water and their relationship to the ionic liquid matrix [17] [18]. Advanced chemometric techniques including Principal Component Regression, Partial Least Squares Regression, and Artificial Neural Networks can achieve remarkable accuracy with Root Mean Square Error of Cross Validation values as low as 0.017 [17] [19].

Temperature effects must be carefully considered when using Raman spectroscopy for water determination, as both water content and temperature affect the anion-cation intermolecular interactions in ionic liquids [17] [19]. Advanced multivariate models can compensate for temperature variations across the range of 78.1 K to 423.1 K [19].

Nuclear Magnetic Resonance Methods

Nuclear Magnetic Resonance spectroscopy can provide water content information through integration of water signals relative to ionic liquid signals [8] [25]. The method is particularly useful when combined with other NMR analyses and can achieve detection limits below 10⁻³ mol kg⁻¹ [8].

The chemical shift and spectral width of water added to ionic liquids serve as indicators for measuring water content and can also detect the presence of impurity acids [8]. This dual functionality makes NMR an attractive option for comprehensive quality assessment [25] [26].

Halide Impurity Analysis

Halide impurity analysis represents a critical quality control parameter for ionic liquids synthesized via halide-containing intermediates [27] [28] [29] [30]. Halide impurities can significantly influence the chemical and physical properties of ionic liquids and can lead to incorrect experimental data in fundamental studies [31] [32].

Ion Chromatography

Ion chromatography represents the most widely used method for halide impurity determination in ionic liquids [27] [32]. The technique can simultaneously determine fluoride, chloride, bromide, and iodide in a single analysis, making it highly efficient for comprehensive halide screening [27].

Separation of halides is typically performed on anion exchange columns using basic eluents such as sodium hydroxide with acetonitrile modifier [27]. For 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, an eluent consisting of 20 mM sodium hydroxide and 10% acetonitrile delivered at 1.5 mL min⁻¹ provides excellent separation of chloride, bromide, and fluoride [27].

Detection limits for ion chromatography are impressive: 0.1 ppm for chloride, 0.2 ppm for bromide, and 1.0 ppm for iodide using conductivity detection [27]. UV detection can improve iodide detection limits to 0.02 ppm [27]. For highly hydrophobic ionic liquids such as bis(trifluoromethanesulfonyl)imide derivatives, sample dissolution in 50% acetonitrile aqueous solution is required before injection [27].

Total Reflection X-ray Fluorescence Spectrometry

Total Reflection X-ray Fluorescence spectrometry offers a complementary approach for halide determination that does not require extensive sample preparation [30] [31] [32]. The method is particularly suitable for ionic liquids that are not easily dissolved in aqueous media [31].

A critical advancement in this technique involves the use of alkaline copper standard Cu(NH₃)₄(NO₃)₂ instead of acidic standards to prevent formation of volatile hydrogen halide compounds during sample preparation [30] [31]. This modification significantly improves the accuracy and precision of halide determination in ionic liquid matrices [31].

The method can determine chloride, bromide, and iodide impurities with detection limits ranging from 5-50 ppm depending on the specific halide [31]. The technique requires minimal sample preparation and can handle complex ionic liquid matrices without extensive purification [31].

Electrochemical Methods

Electrochemical methods, particularly those employing microfluidic devices, offer rapid and sensitive halide determination with minimal sample consumption [29]. These methods can quantify halide concentrations to levels of approximately 5 ppm in various ionic liquid matrices [29].

The advantage of electrochemical methods lies in their ability to measure halides in ionic liquids that are not amenable to other analytical techniques, such as ion chromatography [29]. The methods are particularly valuable for quality control applications where rapid analysis is required [29].

Capillary Electrophoresis

Capillary electrophoresis provides another option for halide determination, particularly for water-miscible ionic liquids [28]. The technique offers fast separation and can achieve detection limits of 1-5 ppm for individual halides [28].

The method employs electrokinetic injection and water plug concentration techniques to enhance detection sensitivity [28]. Optimization of running buffer composition and detection wavelength is critical for achieving optimal separation and sensitivity [28].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide presents numerous technical and economic challenges that must be systematically addressed [33] [34] [35] [36]. Scale-up considerations encompass reaction engineering, heat and mass transfer, process optimization, economic factors, and quality control maintenance across different production scales.

Heat Transfer Management

The quaternization reaction between N-methylpyrrolidine and 1-bromobutane is highly exothermic, presenting significant heat transfer challenges during scale-up [33] [36]. Laboratory-scale reactions (0.01 L) can rely on simple ice-water bath cooling and natural convection for temperature control [1]. However, pilot-scale operations (6 L) and larger require sophisticated heat transfer systems to maintain reaction temperatures within the optimal range of ±2°C [33].

Industrial-scale reactors must incorporate efficient heat removal systems such as jacketed vessels with circulating cooling fluids or internal cooling coils [36]. The heat transfer coefficient becomes increasingly important as reactor size increases, as the surface area to volume ratio decreases with scale [36]. Process simulations indicate that inadequate heat removal can lead to hot spots, decreased yields, and formation of unwanted byproducts [34].

Temperature control strategies must also account for the batch nature of the synthesis and the time-dependent heat generation profile [36]. Advanced process control systems with real-time temperature monitoring and automated cooling adjustments are essential for maintaining product quality at commercial scales [36].

Mixing and Mass Transfer Optimization

Efficient mixing becomes increasingly challenging as reactor size increases, with potential impacts on reaction kinetics and product quality [33] [35]. Laboratory-scale syntheses typically employ magnetic stirring or simple mechanical agitation [1]. However, larger scale operations require careful consideration of impeller design, power input per unit volume, and mixing time to ensure adequate contacting between reactants [33].

Studies on ionic liquid pretreatment processes have demonstrated that scaling from 0.01 L to 1.5 L (150-fold increase) can be achieved while maintaining high conversion efficiency [35]. However, this requires optimization of mixing parameters and careful attention to residence time distribution to prevent local concentration gradients that could affect product quality [35].

The viscosity of ionic liquids presents additional challenges for mixing efficiency [35]. At high solids loadings or low temperatures, viscosity increases significantly, requiring higher power input for adequate mixing [35]. Process optimization must balance mixing efficiency against energy consumption and equipment wear [35].

Process Automation and Control

Commercial-scale production requires sophisticated process control systems to maintain consistent product quality and ensure safe operation [34] [36]. Key process variables that require continuous monitoring include temperature, pH (for aqueous-phase reactions), conductivity, and reaction conversion [34].

Advanced process control strategies incorporate real-time analytical techniques such as in-line spectroscopy for monitoring reaction progress and product quality [34]. Near-infrared spectroscopy and Raman spectroscopy have shown particular promise for real-time monitoring of ionic liquid synthesis and purification processes [17] [34].

The integration of process analytical technology enables implementation of feedback control loops that can automatically adjust reaction conditions to maintain optimal performance [34]. This approach is essential for commercial viability, as manual control becomes impractical at large scales [34].

Economic Optimization

Economic considerations become increasingly important as production scale increases [37] [38]. Material costs typically decrease with scale due to bulk purchasing advantages, but this must be balanced against increased capital equipment costs and operational complexity [38].

Process simulation studies indicate that optimization of ionic liquid-based processes can achieve significant cost reductions through improved energy efficiency and reduced material consumption [39] [34]. Machine learning approaches have been employed to identify optimal process conditions that simultaneously minimize costs and environmental impact [39].

The development of continuous flow processes represents a promising approach for large-scale ionic liquid production [36]. Continuous processes offer advantages in terms of heat transfer, mixing efficiency, and process control compared to batch operations [36]. However, they require sophisticated control systems and careful optimization of residence time and temperature profiles [36].

Quality Control at Scale

Maintaining product quality across different production scales requires implementation of robust analytical methods and quality control protocols [6] [35]. Critical quality parameters include purity, water content, halide impurity levels, and thermal stability [6].

Statistical process control methods must be implemented to monitor quality parameters and detect deviations from acceptable ranges [35]. This requires establishment of control limits based on product specifications and process capability studies [35].

The development of rapid analytical methods becomes increasingly important at larger scales, as traditional laboratory techniques may not provide sufficiently rapid feedback for process control [17] [19]. Automated analytical systems and real-time monitoring techniques are essential for maintaining quality while minimizing analytical costs [19].

Environmental and Safety Considerations

Scale-up must also address environmental and safety concerns that become more significant at larger production volumes [40] [36]. The highly exothermic nature of the quaternization reaction requires careful safety analysis and implementation of appropriate safeguards [36].

Waste minimization strategies become increasingly important at commercial scales [41] [38]. Process optimization should focus on maximizing atom economy and minimizing waste generation through improved reaction selectivity and efficient separation processes [38].

UNII

GHS Hazard Statements

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.